calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

Chiral resolution Vitamin B5 activity Biological potency

Formulators face potency drift and moisture sensitivity when substituting sodium pantothenate or racemic DL-mixtures in solid dosage forms. D-Calcium Pantothenate (CAS 137-08-6) eliminates these risks with USP-specified stability and 100% bioactive D-enantiomer. • ≥2-year shelf life at room temperature per USP monograph vs hygroscopic sodium salt • 100% D-enantiomer activity avoids 50% potency penalty of DL-pantothenate • 8.2-8.6% calcium content may reduce need for separate calcium excipients

Molecular Formula C9H16CaNO5+
Molecular Weight 258.30 g/mol
Cat. No. B12321784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
Molecular FormulaC9H16CaNO5+
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
InChIInChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1
InChIKeySXRRAEDIIGNDNU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate (Calcium Pantothenate): Procurement-Relevant Identity and Class Profile


Calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate, commonly referred to as calcium pantothenate, is the calcium salt of pantothenic acid (vitamin B5). The pharmacologically active form is the D-(+)-enantiomer (CAS 137-08-6), a white, slightly hygroscopic crystalline powder [1]. It serves as the primary commercial form of vitamin B5 because the free acid is an unstable, hygroscopic oil . The compound is an essential precursor in the biosynthesis of coenzyme A (CoA), which is critical for fatty acid metabolism, the citric acid cycle, and acetylation reactions [1]. Industrial procurement is dominated by the D-calcium salt due to its superior solid-state stability and reliable handling characteristics relative to alternative pantothenic acid derivatives .

Why Generic Substitution of Pantothenic Acid Derivatives Carries Formulation and Stability Risk


Although pantothenic acid can be delivered as the free acid, sodium salt, panthenol, or racemic calcium salt, these forms are not interchangeable in solid dosage formulations. The free acid is an unstable oil; sodium pantothenate is markedly hygroscopic and less chemically stable than the calcium salt [1]. The racemic (DL) form contains 50% of the biologically inactive L-enantiomer, effectively halving the potency per unit mass [2]. Consequently, substituting any of these alternatives for pharmaceutical-grade D-calcium pantothenate without reformulation and stability re-validation introduces unacceptable variability in shelf life, potency, and moisture sensitivity. The quantitative evidence below demonstrates precisely where D-calcium pantothenate is differentiated from its closest analogs.

Quantitative Head-to-Head Evidence for Calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate Differentiation


Stereochemical Purity Directly Determines Potency: D vs. DL vs. L

Pantothenic acid contains a single chiral center at the 2′ position. Only the D-(+)-enantiomer possesses vitamin activity. D-Calcium pantothenate exhibits 100% biological activity, while the racemic DL-calcium pantothenate provides only 50% activity, and L-calcium pantothenate is biologically inert [1]. European and USP pharmacopoeial monographs explicitly require the D-isomer for pharmaceutical use, mandating specific optical rotation ranges (e.g., [α]D20 = +25.0° to +27.5° for a 5% aqueous solution) [2].

Chiral resolution Vitamin B5 activity Biological potency

Chemical Stability Advantage Over Sodium Pantothenate and Free Acid

The calcium salt form is widely documented to be more chemically stable than sodium pantothenate and free pantothenic acid, resulting in longer product shelf life [1]. USP-grade calcium pantothenate is certified stable for at least 2 years when stored at controlled room temperature (15–25 °C) and protected from moisture [2]. In contrast, sodium pantothenate is described as hygroscopic and requires more stringent storage conditions to prevent hydrolysis . Kinetic studies on calcium D-pantothenate hydrolysis have established that its maximum stability occurs at pH 5–7, with accelerated degradation outside this range; at pH 3–5, panthenol (the alcohol analog) is more stable than pantothenate salts, but panthenol does not provide the identical metabolic precursor profile [3].

Shelf life Stability Solid-state degradation

Calcium Content Adds Elemental Value Distinct from Sodium Salt

The USP monograph for calcium pantothenate specifies a calcium content of 8.2–8.6% on the dried basis [1]. This stoichiometric calcium load is absent in sodium pantothenate, which instead contributes sodium. In applications where concurrent calcium supplementation is desirable (e.g., multivitamin-mineral formulations, animal feed), the calcium salt eliminates the need for a separate calcium source for pantothenate delivery.

Calcium supplementation Elemental analysis Pharmacopoeial specification

Solubility Characteristics Favor Aqueous Formulation Over Alcohol-Based Delivery

Calcium pantothenate is freely soluble in water (2.11 g/mL at 25 °C) but practically insoluble in ethanol and chloroform [1]. Sodium pantothenate is also highly water-soluble, but its greater hygroscopicity complicates handling in dry blending operations . The calcium salt's balanced solubility profile makes it the preferred form for aqueous nutritional beverages and parenteral admixtures where clarity and rapid dissolution are critical.

Solubility Formulation Aqueous vehicles

Pharmacokinetic Differentiation: Oral Bioavailability vs. Sodium Salt

In a rat study, oral administration of 21.6 μM/kg pantothenic acid (sodium salt) produced higher total plasma pantothenic acid levels than the same molar dose of calcium pantothenate; however, no difference was observed in the amount of conjugated pantothenic acid (CoA) formed . This suggests that while the sodium salt may yield a transiently higher plasma peak, the pharmacologically relevant endpoint—intracellular CoA synthesis—is equivalent between the two salts. For procurement decisions, this implies that calcium pantothenate provides identical biological efficacy to sodium pantothenate when dosed on an equimolar pantothenate basis, without the stability and hygroscopicity drawbacks of the sodium form.

Bioavailability Pharmacokinetics Plasma concentration

High-Value Application Scenarios for Calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate Based on Comparative Evidence


Solid Oral Dosage Dietary Supplements Requiring a 2-Year Shelf Life

The USP-certified stability of ≥2 years at room temperature [1] and the slightly hygroscopic nature of calcium pantothenate make it the clear choice for tablet and capsule formulations where moisture-induced degradation of the more hygroscopic sodium salt would risk potency drift.

Animal Feed Premixes Demanding High Potency and Stability

The 100% biological activity of the D-enantiomer [1] avoids the 50% potency penalty of DL-pantothenate, reducing both the required inclusion rate and carrier volume in feed premixes, while the calcium salt's compatibility with acidic and neutral feed matrices enhances stability during pelleting and storage.

Multivitamin-Mineral Formulations Leveraging Intrinsic Calcium Content

The USP-specified calcium content of 8.2–8.6% [1] contributes to the total calcium load of the finished product, potentially eliminating the need for a separate calcium excipient and simplifying the label declaration for combined vitamin B5/calcium supplementation.

Analytical Reference Standard and Pharmacopoeial Compliance Testing

The strict optical rotation specification ([α]D20 = +25.0° to +27.5°) and nitrogen (5.7–6.0%)/calcium (8.2–8.6%) content ranges defined in the USP monograph [1] render D-calcium pantothenate the required certified reference material for identity and purity testing of vitamin B5 in finished products.

Quote Request

Request a Quote for calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.